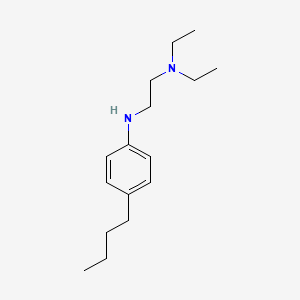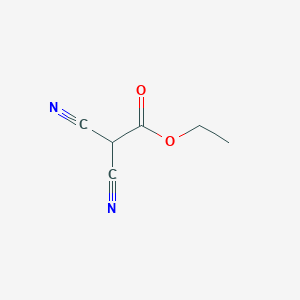
2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one is an organic compound known for its unique chemical structure and properties. This compound features two methoxyphenyl groups attached to a dioxinone core, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one typically involves the condensation of p-anisaldehyde with acetone and ammonium acetate through a Mannich reaction. This reaction yields 2,6-bis(4-methoxyphenyl)piperidin-4-one, which is then methylated and oximated using hydroxylamine hydrochloride to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, or alkylated products.
Aplicaciones Científicas De Investigación
2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and microbial infections.
Industry: Utilized in the development of advanced materials, such as phototransistors.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one involves its interaction with free radicals and microbial cells. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals, thereby preventing oxidative damage to biomolecules . Its antimicrobial activity is believed to result from disrupting microbial cell membranes and inhibiting essential cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Shares a similar core structure but differs in the presence of a piperidinone ring.
2,6-Bis(4-methoxyphenyl)anthracene: Features an anthracene core, making it suitable for applications in phototransistors.
Uniqueness
2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one is unique due to its dioxinone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as antioxidant and antimicrobial research, where its structural features play a crucial role in its activity.
Propiedades
| 77092-19-4 | |
Fórmula molecular |
C19H18O5 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
2,6-bis(4-methoxyphenyl)-2-methyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C19H18O5/c1-19(14-6-10-16(22-3)11-7-14)23-17(12-18(20)24-19)13-4-8-15(21-2)9-5-13/h4-12H,1-3H3 |
Clave InChI |
QKNONWGRWUKPIP-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=CC(=O)O1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine](/img/structure/B14435009.png)


![6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14435044.png)


